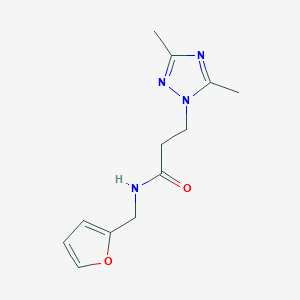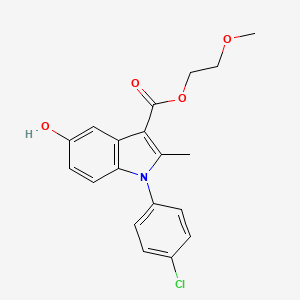
3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
描述
3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CBDO, and it is a derivative of oxazolidinone. CBDO has been studied extensively for its pharmacological properties, and it has shown promising results in various scientific research studies.
作用机制
CBDO exerts its antibacterial and antifungal effects by inhibiting the synthesis of bacterial and fungal cell walls. CBDO targets the bacterial and fungal cell wall synthesis by inhibiting the activity of enzymes involved in the process. This leads to the disruption of the cell wall, resulting in bacterial and fungal death.
Biochemical and Physiological Effects:
CBDO has been shown to have minimal toxicity in vitro and in vivo studies. CBDO is rapidly absorbed in the body, and it has a short half-life. CBDO is primarily excreted through the kidneys, and it has no significant effects on liver function. CBDO has also been shown to have no significant effects on blood pressure, heart rate, or respiratory rate.
实验室实验的优点和局限性
One of the main advantages of CBDO is its broad-spectrum antibacterial and antifungal activity. CBDO has been shown to be effective against various bacterial and fungal strains, including drug-resistant strains. CBDO also has minimal toxicity, making it a potential candidate for further development as a therapeutic agent. However, one of the main limitations of CBDO is its complex synthesis method, which requires experienced chemists to carry out the process.
未来方向
There are various future directions for the research of CBDO. One of the main areas of research is the development of CBDO as a therapeutic agent for bacterial and fungal infections. CBDO has shown promising results in vitro and in vivo studies, and further research is needed to determine its efficacy in human trials. Another area of research is the development of CBDO as a potential antitumor agent. CBDO has been shown to have antiproliferative effects on various cancer cell lines, and further research is needed to determine its potential as a therapeutic agent for cancer. Additionally, further research is needed to determine the pharmacokinetics and pharmacodynamics of CBDO to optimize its therapeutic potential.
Conclusion:
In conclusion, CBDO is a chemical compound that has shown promising results in various scientific research studies. CBDO has potential applications in various fields, including as an antibacterial and antifungal agent. CBDO exerts its antibacterial and antifungal effects by inhibiting the synthesis of bacterial and fungal cell walls. CBDO has minimal toxicity and has no significant effects on liver function, blood pressure, heart rate, or respiratory rate. However, the complex synthesis method of CBDO is one of the main limitations for its further development as a therapeutic agent. Further research is needed to determine the efficacy of CBDO in human trials, as well as its potential as a therapeutic agent for cancer.
科学研究应用
CBDO has shown promising results in various scientific research studies, and it has potential applications in various fields. One of the main areas of research for CBDO is its use as an antibacterial agent. CBDO has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). CBDO has also been studied for its potential use as an antifungal agent.
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-11(16)12(2,17)18-10(15)14(11)7-8-3-5-9(13)6-4-8/h3-6,16-17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOADPZLEGXILAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)N1CC2=CC=C(C=C2)Cl)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328768.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B4328774.png)
![N-(4-{2-hydroxy-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide](/img/structure/B4328781.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine](/img/structure/B4328784.png)

![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328800.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-ethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328808.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-fluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328813.png)
![11-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328821.png)
![3'-(4-chlorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328824.png)

![2-methoxyethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4328845.png)
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl (phenylsulfonyl)carbamate](/img/structure/B4328855.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4328856.png)